molecular formula C43H59N5O6S B10849965 (R)-3-((2S,3S)-3-(2-(4-((2-(diethylamino)ethyl)(ethyl)amino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-3-((2S,3S)-3-(2-(4-((2-(diethylamino)ethyl)(ethyl)amino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849965
M. Wt: 774.0 g/mol
InChI Key: FEJYRCRZYXAOJX-MQKWNYJDSA-N
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Description

KNI-10759 is a small molecule drug that has been identified as a potent inhibitor of oxidative phosphorylation. This compound has shown promise in targeting cancer cells by exploiting their metabolic vulnerabilities. It is particularly effective in treating acute myeloid leukemia, solid tumors, and lung cancers with specific epigenetic alterations .

Preparation Methods

The synthesis of KNI-10759 involves a series of chemical reactions designed to optimize its inhibitory properties. The preparation typically includes the following steps:

Industrial production methods for KNI-10759 involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

KNI-10759 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on KNI-10759, altering its activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of KNI-10759 with modified functional groups .

Scientific Research Applications

KNI-10759 has a wide range of scientific research applications, including:

Mechanism of Action

KNI-10759 exerts its effects by inhibiting complex I of the electron transport chain, a key component of oxidative phosphorylation. This inhibition disrupts the production of adenosine triphosphate, leading to energy depletion in cancer cells. The molecular targets of KNI-10759 include specific proteins involved in the electron transport chain, and the pathways affected are primarily those related to cellular energy metabolism .

Comparison with Similar Compounds

KNI-10759 is unique in its ability to selectively inhibit oxidative phosphorylation in cancer cells. Similar compounds include:

KNI-10759 stands out due to its high specificity and potency in targeting cancer cell metabolism, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C43H59N5O6S

Molecular Weight

774.0 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[4-[2-(diethylamino)ethyl-ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C43H59N5O6S/c1-8-46(9-2)20-21-47(10-3)32-22-28(4)39(29(5)23-32)54-26-36(50)44-34(24-30-16-12-11-13-17-30)38(51)42(53)48-27-55-43(6,7)40(48)41(52)45-37-33-19-15-14-18-31(33)25-35(37)49/h11-19,22-23,34-35,37-38,40,49,51H,8-10,20-21,24-27H2,1-7H3,(H,44,50)(H,45,52)/t34-,35+,37-,38-,40+/m0/s1

InChI Key

FEJYRCRZYXAOJX-MQKWNYJDSA-N

Isomeric SMILES

CCN(CC)CCN(CC)C1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C

Canonical SMILES

CCN(CC)CCN(CC)C1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C

Origin of Product

United States

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